molecular formula C23H20N2O4S B2505437 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2247103-79-1

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2505437
CAS No.: 2247103-79-1
M. Wt: 420.48
InChI Key: CUJDZYZBJDMVGH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid (CAS: Not explicitly listed; molecular formula: C24H22N2O4S, mol. wt. 434.52 g/mol) is a heterocyclic compound featuring:

  • A pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom.
  • A 1,3-thiazole ring directly attached to the pyrrolidine, with a carboxylic acid substituent at the 4-position.

The Fmoc group is widely employed in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJDZYZBJDMVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C22H23N2O4S
  • Molecular Weight : 397.49 g/mol
  • CAS Number : 1873205-29-8

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiazole and carboxylic acid moieties. The synthesis typically employs standard organic reactions such as coupling and cyclization techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. The antimicrobial evaluation often includes testing against a range of bacteria and fungi. For instance, compounds derived from thiazole structures have shown varying degrees of activity against multidrug-resistant strains.

CompoundMinimum Inhibitory Concentration (MIC)
This compound>256 μg/mL
Other Thiazole Derivatives<256 μg/mL

The results indicate that while the target compound may not exhibit strong activity alone, it could serve as a scaffold for further modifications to enhance efficacy against resistant strains .

Xanthine Oxidase Inhibition

Another area of research has involved assessing the xanthine oxidase inhibitory activity of related thiazole compounds. For example, derivatives have demonstrated moderate inhibition with IC50 values ranging from 3.6 to 19.6 μM, suggesting potential applications in managing conditions like gout and hyperuricemia .

Study 1: Antimicrobial Evaluation

In a recent study published in MDPI, various thiazole derivatives were synthesized and screened for antimicrobial activity. The study highlighted that while some compounds showed promising results against Gram-positive bacteria, the specific compound in focus did not demonstrate significant inhibitory effects at lower concentrations .

Study 2: Xanthine Oxidase Inhibition

A comparative analysis of several thiazole derivatives revealed that certain modifications could enhance xanthine oxidase inhibition. The study indicated that structural variations significantly impact biological activity, emphasizing the need for further exploration into structure-activity relationships .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

Compound Name Structure Key Differences Molecular Weight (g/mol) Key Applications References
2-[1-(Fmoc)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid Pyrrolidine-thiazole core, Fmoc-protected 434.52 Peptide synthesis, drug discovery
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid Piperidine-oxazole core 418.44 Bioisosteric replacement in drug design
3-[1-(Fmoc)piperidin-4-yl]propanoic acid Aliphatic propanoic acid chain 375.45 (C21H25NO4) Linker in solid-phase synthesis
2-[(1-Fmoc-pyrrolidin-3-yl)methyl]-1,3-thiazole-4-carboxylic acid Methylene spacer between pyrrolidine and thiazole 434.52 Enhanced conformational flexibility

Key Observations:

  • Heterocycle Impact: Thiazole (S-containing) vs. oxazole (O-containing) alters electronic properties and bioavailability.
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and solubility. Pyrrolidine derivatives are generally more compact, favoring membrane permeability .
  • Functional Groups : Carboxylic acid enables conjugation to amines or alcohols, critical for peptide coupling .

Pharmacological and Physicochemical Properties

Property 2-[1-(Fmoc)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic Acid 2-(1-Fmoc-piperidin-4-yl)acetic Acid (AB9331) 1-(1-Fmoc-piperidin-4-yl)pyrazole-3-carboxylic Acid
Molecular Weight 434.52 375.45 417.46
Solubility Moderate in DMSO, low in water High in polar aprotic solvents Moderate in DMF
Bioactivity Potential kinase inhibition (thiazole core) Linker for solid-phase synthesis Metal-chelating applications
Safety No explicit hazard data; standard Fmoc precautions apply No hazard data available H315/H319 (skin/eye irritation)
Synthetic Utility Used in peptide elongation Intermediate in combinatorial chemistry Building block for heterocyclic libraries

Key Findings:

  • Thiazole vs. Pyrazole : Thiazole derivatives (e.g., the target compound) are more rigid and electron-deficient, favoring interactions with aromatic residues in enzymes .
  • Fmoc Stability : All Fmoc-protected compounds require careful handling to avoid premature deprotection (e.g., exposure to amines or bases) .

Case Studies in Drug Development

  • Patent Example (): Thiazole-4-carboxylic acid derivatives (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) demonstrated inhibitory activity in kinase assays, highlighting the pharmacophore significance of the thiazole ring .
  • Structural Analogues in Catalysis: Piperidine-linked Fmoc compounds (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are utilized as intermediates in organocatalysis, underscoring the versatility of Fmoc-protected heterocycles .

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